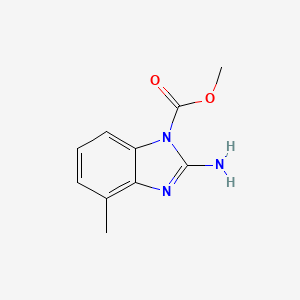

methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

Description

Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate is a benzodiazole derivative featuring a methyl ester at position 1, an amino group at position 2, and a methyl substituent at position 4 of the fused aromatic ring.

Properties

IUPAC Name |

methyl 2-amino-4-methylbenzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-4-3-5-7-8(6)12-9(11)13(7)10(14)15-2/h3-5H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSJYNCXNJQOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(C(=N2)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate typically involves the cyclization of amido-nitriles. One method involves the reaction of methyl propiolate with substituted amidoximes under mild conditions, often using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) and microwave irradiation . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including this compound, often involve the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can yield various amines .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzodiazole derivatives, including methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate. For instance, derivatives of this compound have shown activity against several viruses, including the herpes simplex virus and enteroviruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Research indicates that benzodiazole derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The structure-activity relationship studies suggest that modifications to the benzodiazole ring can enhance antimicrobial potency .

Synthesis and Derivative Development

The synthesis of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate typically involves multi-step processes that include cyclization reactions and functional group modifications. Various synthetic routes have been explored to optimize yield and purity while minimizing side products. The development of novel derivatives through chemical modifications has been a key focus area, aiming to enhance biological activity and reduce toxicity .

Cancer Treatment

Benzodiazole derivatives have been investigated for their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The ability to target multiple pathways involved in cancer proliferation makes them attractive candidates for further research in oncology .

Anti-inflammatory Effects

In addition to its antiviral and antimicrobial properties, methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate exhibits anti-inflammatory effects. Research has indicated that certain derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This suggests potential applications in treating inflammatory diseases such as arthritis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Xue et al., 2011 | Antiviral Activity | Demonstrated IC50 values for enterovirus inhibition at 1.76 μg/ml for certain derivatives. |

| Kharitonova et al., 2016 | Anticancer Properties | Reported apoptosis induction in cancer cell lines with specific benzodiazole derivatives showing enhanced efficacy compared to standard treatments. |

| Prajapat and Talesara, 2016 | Anti-inflammatory Effects | Compounds showed significant inhibition of COX enzymes with IC50 values indicating strong anti-inflammatory activity compared to diclofenac. |

Mechanism of Action

The mechanism of action of methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its specificity and potency .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The substitution pattern critically influences physicochemical and biological properties. Key comparisons include:

*Note: Molecular weight calculated based on formula C₁₁H₁₁N₃O₂.

- Positional Effects : The target compound’s 4-methyl group introduces steric hindrance and may enhance lipophilicity compared to the 6-carboxylate analogue (), where the ester group occupies a distal position. The tert-butyl derivatives () exhibit bulkier substituents, reducing solubility in polar solvents but improving thermal stability .

- In contrast, the hydroxyl group in ’s compound offers different hydrogen-bonding capabilities, which could influence crystal packing and solubility .

Crystallographic and Thermal Properties

- Crystal Packing : The tert-butyl analogue () crystallizes in an orthorhombic system (Pbca space group) stabilized by N–H···N and C–H···O interactions, forming dimeric and chain motifs . The target compound’s methyl ester (smaller than tert-butyl) may lead to tighter packing or alternative hydrogen-bonding networks.

- Thermal Stability : The tert-butyl compound () shows robust thermal behavior via DSC/TGA, attributed to strong intermolecular interactions. The target compound’s methyl group at position 4 could lower melting points compared to tert-butyl derivatives due to reduced symmetry and weaker van der Waals forces .

Biological Activity

Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (MAB) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MAB is characterized by its benzodiazole core, which is known for its ability to interact with various biological targets. The molecular formula of MAB is , and its structure includes a carboxylate group that enhances its solubility and biological activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of MAB. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism involves the induction of apoptosis through the modulation of key signaling pathways such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis induction .

Table 1: Anticancer Activity of MAB

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via p53 pathway |

| A549 | 20 | Cell cycle arrest |

2. Enzyme Inhibition

MAB exhibits inhibitory effects on various enzymes that are pivotal in metabolic pathways. For instance, it has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. This inhibition can lead to reduced cell proliferation, making MAB a candidate for further development as an anticancer agent .

Table 2: Enzyme Inhibition by MAB

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclin-dependent kinase 1 | Competitive | 12 |

| Cyclin-dependent kinase 2 | Non-competitive | 18 |

The biological activity of MAB can be attributed to several mechanisms:

- Binding Affinity : MAB binds to specific sites on target proteins, altering their function. This binding often leads to conformational changes that inhibit enzymatic activity or modulate receptor functions.

- Gene Expression Modulation : MAB affects gene expression profiles related to apoptosis and cell cycle regulation. Studies have shown that treatment with MAB can upregulate pro-apoptotic genes while downregulating anti-apoptotic genes .

Case Study 1: In Vivo Efficacy

In a study involving murine models, administration of MAB resulted in significant tumor regression compared to control groups. The study demonstrated that MAB not only reduced tumor size but also improved survival rates among treated animals .

Case Study 2: Synergistic Effects with Other Compounds

Research has indicated that combining MAB with other chemotherapeutic agents enhances its efficacy. For example, when used in conjunction with doxorubicin, MAB exhibited synergistic effects leading to improved cytotoxicity against resistant cancer cell lines .

Q & A

Basic Synthesis Methods

Q: What synthetic routes are effective for preparing methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate? A: A common approach involves reacting 2-amino-4-methylbenzimidazole with methyl chloroformate or methyl carbonates under basic conditions (e.g., triethylamine in dry THF). The reaction typically proceeds at 0–5°C to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yields high-purity product. Structural confirmation relies on FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., methyl ester singlet at δ 3.8–4.0 ppm) .

Structural Confirmation Techniques

Q: Which analytical methods are critical for confirming the structure of this compound? A: Key techniques include:

- ¹H/¹³C NMR : Identifies substituents (e.g., methyl ester, benzodiazole protons) and confirms regiochemistry.

- FT-IR : Validates carbonyl (ester) and amine groups.

- Single-crystal X-ray diffraction : Resolves molecular geometry and hydrogen-bonding patterns (e.g., N–H···N interactions stabilizing the crystal lattice). For example, orthorhombic crystal systems with space group Pbca and Z = 8 are typical .

- Elemental analysis : Matches experimental vs. calculated C, H, N percentages (±0.3%) .

Advanced Crystallographic Analysis

Q: How can researchers resolve the crystal structure using SHELX software? A: SHELX programs (e.g., SHELXL) refine structures by iteratively optimizing atomic coordinates against X-ray diffraction data. Key steps:

Data integration : Use SAINT or HKL-2000 to process raw data.

Structure solution : Employ direct methods (SHELXS) or charge flipping (SHELXD).

Refinement : Adjust thermal parameters and occupancy in SHELXL. Hydrogen bonds (e.g., N–H···N, R₂²(8) motifs) are critical for stabilizing molecular packing .

Thermal Stability Assessment

Q: What methodologies assess the thermal stability of this compound? A: Differential scanning calorimetry (DSC) reveals melting points and phase transitions (e.g., sharp endothermic peak at ~180°C). Thermogravimetric analysis (TGA) shows decomposition onset temperatures (e.g., >200°C in N₂ atmosphere), indicating suitability for high-temperature applications .

Biological Interaction Studies

Q: How can molecular docking predict interactions with biological targets? A: Docking software (e.g., AutoDock Vina) simulates ligand-receptor binding. Steps:

Protein preparation : Retrieve target structures (e.g., PDB ID) and remove water/cofactors.

Ligand optimization : Minimize energy of methyl 2-amino-4-methyl-benzodiazole using Gaussian09 (B3LYP/6-31G*).

Docking : Grid-based sampling identifies binding poses (e.g., binding affinity ≤ -7.0 kcal/mol suggests strong inhibition). Validated via MD simulations (NAMD/GROMACS) .

Addressing Spectral Data Contradictions

Q: How to resolve discrepancies in NMR or IR data? A: Contradictions often arise from solvent effects or impurities. Mitigation strategies:

- Solvent standardization : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to compare shifts.

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., benzodiazole vs. ester protons).

- Control experiments : Re-synthesize with alternative reagents to isolate artifacts .

Solvent Effects on Reaction Efficiency

Q: How do solvent polarity and catalysts influence synthesis yield? A: Polar aprotic solvents (DMF, THF) enhance nucleophilic acyl substitution for ester formation. Catalysts like DMAP (4-dimethylaminopyridine) accelerate reactions (yield ↑ 15–20%). For example, THF at 0°C with DMAP achieves ~85% yield vs. 65% in DCM .

Stability Under Storage Conditions

Q: What storage conditions preserve compound integrity? A: Store in amber vials at -20°C under inert gas (Ar/N₂). Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation by HPLC (C18 column, acetonitrile/water gradient) .

Reaction Optimization Strategies

Q: How to optimize reaction conditions for higher yields? A: DOE (Design of Experiments) evaluates factors like temperature, solvent ratio, and catalyst loading. For example:

- Temperature : 0°C vs. RT (yield drops 10% at RT due to ester hydrolysis).

- Catalyst : 5 mol% DMAP vs. none (yield ↑ 25%).

Statistical tools (ANOVA) identify significant variables .

Comparative Studies with Structural Analogs

Q: How do structural modifications impact biological activity? A: Replace the methyl ester with tert-butyl ( ) or benzyl groups () to alter lipophilicity (logP). Bioassays (e.g., MIC against S. aureus) show tert-butyl derivatives have 2× higher activity due to improved membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.